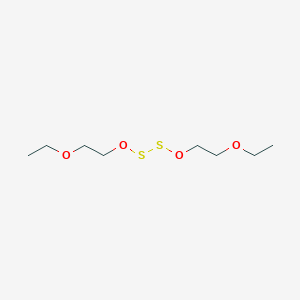

3,6,9,12-Tetraoxa-7,8-dithiatetradecane

Description

3,6,9,12-Tetraoxa-7,8-dithiatetradecane is a 14-membered chain compound characterized by alternating oxygen and sulfur atoms. Its structure includes four ether oxygen atoms (at positions 3, 6, 9, 12) and two thioether sulfur atoms (positions 7, 8). This arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and pharmaceuticals. The compound’s synthesis typically involves Williamson etherification and thioether formation, as seen in structurally related polydentate ligands .

Properties

CAS No. |

3359-55-5 |

|---|---|

Molecular Formula |

C8H18O4S2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

1-ethoxy-2-(2-ethoxyethoxydisulfanyl)oxyethane |

InChI |

InChI=1S/C8H18O4S2/c1-3-9-5-7-11-13-14-12-8-6-10-4-2/h3-8H2,1-2H3 |

InChI Key |

AIASSAMPCQQLAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOSSOCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxa-7,8-dithiatetradecane typically involves the reaction of ethylene glycol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2 HOCH}_2\text{CH}_2\text{OH} + \text{S}_2\text{Cl}_2 \rightarrow \text{C}8\text{H}{18}\text{O}_4\text{S}_2 + 2 \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxa-7,8-dithiatetradecane can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing derivatives.

Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

3,6,9,12-Tetraoxa-7,8-dithiatetradecane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,6,9,12-Tetraoxa-7,8-dithiatetradecane exerts its effects is largely dependent on its interaction with other molecules. The oxygen and sulfur atoms within the compound can form various types of bonds and interactions, influencing its reactivity and behavior in different environments. Molecular targets and pathways involved may include enzyme active sites, where the compound can act as an inhibitor or activator.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Oxygen/Sulfur Variations

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate (CAS 212262-08-3)

This derivative replaces the thioether sulfurs with methanethiosulfonate groups (-S-SO₂Me). The sulfonate groups enhance solubility in polar solvents and enable covalent bonding to biomolecules, making it useful in bioconjugation studies. In contrast, the thioether groups in 3,6,9,12-Tetraoxa-7,8-dithiatetradecane favor metal coordination due to their lone electron pairs .

7,8,15,16-Tetraoxa-dispiro[5.2.5.2]hexadecane Derivatives

These spirocyclic tetraoxanes are designed for antimalarial activity. Unlike the linear chain of the target compound, their rigid spirostructure limits conformational flexibility, enhancing metabolic stability. However, both classes face synthetic challenges in controlling stereochemistry and regioselectivity .

(R,R)-7,8-Diphenyl-3,6,9,12-Tetraoxatetradecane

A chiral C₂-symmetric ligand synthesized via Sharpless asymmetric dihydroxylation. The phenyl groups introduce steric bulk, improving enantioselectivity in catalysis. The absence of sulfur atoms reduces its metal-binding versatility compared to the dithia analogue .

Functional Group Modifications

14-(4-Nonylphenoxy)-3,6,9,12-Tetraoxatetradecan-1-ol

The addition of a nonylphenoxy group imparts amphiphilicity, enabling surfactant-like behavior. This contrasts with the dithia compound’s preference for coordination or electronic applications .

Perfluoro-2,6,9,13-Tetraoxa-7,8-dimethyltetradecane

Fluorination enhances thermal stability and chemical inertness, making it suitable for high-performance materials. The dithia compound, lacking fluorination, may exhibit higher reactivity in redox processes .

Research Findings and Trends

- Coordination Chemistry : The dithia compound’s sulfur atoms show strong affinity for soft metals (e.g., Pd²⁺, Pt²⁺), unlike oxygen-rich analogues that prefer hard Lewis acids (e.g., Al³⁺, Fe³⁺) .

- Synthetic Challenges : Asymmetric synthesis of chiral tetraoxa/dithia compounds requires precise control, as seen in Sharpless methodologies .

- Biological Activity : While spirocyclic tetraoxanes exhibit antimalarial properties, the dithia compound’s bioactivity remains underexplored but may leverage sulfur’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.